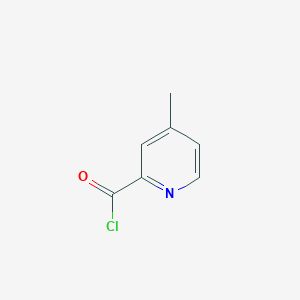

4-Methylpyridine-2-carbonyl chloride

Descripción

Propiedades

IUPAC Name |

4-methylpyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRWPUAYKGVZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10664495 | |

| Record name | 4-Methylpyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640296-10-2 | |

| Record name | 4-Methylpyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Chlorination of 4-Methylpyridine-2-carboxylic Acid

The most widely reported industrial method involves the conversion of 4-methylpyridine-2-carboxylic acid (also known as 4-methylpicolinic acid) to its corresponding acid chloride by reaction with chlorinating agents such as thionyl chloride (SOCl₂).

-

- 4-Methylpyridine-2-carboxylic acid is dissolved in an inert solvent such as toluene.

- Thionyl chloride is added, often with a catalytic amount of dimethylformamide (DMF) to activate the reaction.

- The mixture is heated under reflux, typically at temperatures around 75°C.

- Excess thionyl chloride and solvent are removed by vacuum distillation to yield the acid chloride as a toluene solution.

-

- The use of DMF catalyzes the formation of the acid chloride by forming a reactive intermediate.

- Vacuum distillation ensures removal of residual thionyl chloride, which is corrosive and volatile.

- The product is often isolated as a hydrochloride salt or used directly in solution for further reactions.

This method is documented in patent literature describing industrial scale synthesis with detailed parameters for temperature, solvent volumes, and purification steps.

Alternative Synthetic Routes

While the direct chlorination route is predominant, alternative methods include:

Conversion via intermediates: Starting from 2-amino-4-methylpyridine, subsequent functional group transformations can be employed, but these are less direct and less commonly used for preparing the acid chloride itself.

Use of other chlorinating agents: Phosphorus pentachloride (PCl₅) or oxalyl chloride may be used in laboratory-scale syntheses but are less favored industrially due to cost, handling, and byproduct issues.

Analytical and Research Findings

- The acid chloride formation is confirmed by spectroscopic methods such as IR (appearance of acid chloride stretch near 1800 cm⁻¹) and NMR.

- Purity assessments by HPLC or GC show yields typically above 90% under optimized conditions.

- Industrial patents report isolated yields of 81–93% for related acid chlorides prepared via thionyl chloride routes.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Thionyl chloride chlorination | 4-Methylpyridine-2-carboxylic acid, SOCl₂, DMF catalyst, toluene | Reflux ~75°C, vacuum distillation | 81–93 | Industrially preferred, scalable |

| Phosphorus pentachloride method | 4-Methylpyridine-2-carboxylic acid, PCl₅ | Room temp to reflux | Moderate | Less common, more hazardous byproducts |

| Oxalyl chloride method | 4-Methylpyridine-2-carboxylic acid, (COCl)₂ | Reflux in inert solvent | Moderate | Laboratory scale, less favored industrially |

Análisis De Reacciones Químicas

Types of Reactions: 4-Methylpyridine-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-methylpyridine-2-carboxylic acid.

Reduction: It can be reduced to 4-methylpyridine-2-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines (R-NH2), alcohols (R-OH), and thiols (R-SH) under mild to moderate conditions.

Hydrolysis: Water or aqueous base (NaOH) under reflux.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution.

4-Methylpyridine-2-carboxylic acid: Formed from hydrolysis.

4-Methylpyridine-2-methanol: Formed from reduction.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Intermediate in Drug Synthesis

4-Methylpyridine-2-carbonyl chloride serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. It is particularly noted for its role in developing anti-inflammatory and analgesic medications. The compound's ability to participate in nucleophilic substitution reactions makes it suitable for synthesizing various bioactive molecules.

Case Study: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this chloride have shown effectiveness against specific bacterial strains, indicating its potential in developing new antibiotics .

Agricultural Chemicals

This compound is utilized in the formulation of agrochemicals, particularly herbicides and fungicides. Its reactivity allows for the modification of active ingredients to enhance crop protection and yield.

Data Table: Agrochemical Applications

| Compound Type | Application | Example Use Case |

|---|---|---|

| Herbicides | Weed control | Formulation of selective herbicides |

| Fungicides | Fungal disease management | Development of systemic fungicides |

Organic Synthesis

In organic chemistry, this compound is a valuable reagent for synthesizing complex organic molecules. Its electrophilic nature allows it to react with various nucleophiles, facilitating the construction of intricate molecular architectures.

Case Study: Synthesis of Complex Molecules

A study highlighted the use of this compound in synthesizing pyridine derivatives through multi-step reactions. The resulting compounds demonstrated interesting biological activities, showcasing the compound's utility in drug discovery .

Material Science

The compound finds applications in material science, particularly in developing specialty polymers and coatings. Its incorporation into polymer matrices can enhance durability and chemical resistance.

Data Table: Material Science Applications

| Application Type | Benefit | Example Use Case |

|---|---|---|

| Specialty Polymers | Enhanced durability | Coatings for automotive applications |

| Chemical Resistance | Improved longevity | Protective coatings for industrial use |

Research and Development

In research laboratories, this compound is frequently used to develop new chemical reactions and methodologies. Its versatility as a reagent facilitates advancements in synthetic methods and reaction mechanisms.

Case Study: Method Development

Researchers have employed this compound to explore novel synthetic pathways that improve yields and reduce reaction times in organic synthesis. These methodologies have been published in reputable journals, contributing to the broader field of synthetic chemistry .

Mecanismo De Acción

The mechanism of action of 4-methylpyridine-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group (COCl) is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules.

Comparación Con Compuestos Similares

Structural Analogs and Their Properties

The closest structural analogs of 4-methylpyridine-2-carbonyl chloride include 4-methoxypyridine-2-carbonyl chloride and 4-hydroxypyridine-2-carbonyl chloride , as well as the ester derivative methyl 4-chloropyridine-2-carboxylate hydrochloride . Key differences lie in their substituents and functional groups, which significantly impact their reactivity, stability, and applications.

Table 1: Comparative Data for Pyridine-2-Carbonyl Derivatives

*Molecular weight includes hydrochloride salt.

Substituent Effects on Reactivity and Stability

- Methyl Group (-CH₃): The electron-donating inductive effect of the methyl group slightly reduces the electrophilicity of the carbonyl carbon in this compound compared to non-substituted analogs. This may result in slower reaction rates with nucleophiles but improved stability during storage .

- Methoxy Group (-OCH₃): The methoxy substituent in 4-methoxypyridine-2-carbonyl chloride donates electrons via resonance, further deactivating the carbonyl group.

- Hydroxy Group (-OH) : The hydroxy group in 4-hydroxypyridine-2-carbonyl chloride enhances solubility via hydrogen bonding but increases susceptibility to hydrolysis, reducing shelf stability. The acidic proton on the hydroxyl group may also participate in side reactions under basic conditions .

Functional Group Comparison: Carbonyl Chloride vs. Ester

The ester derivative methyl 4-chloropyridine-2-carboxylate hydrochloride (CAS: 176977-85-8) replaces the carbonyl chloride with a methyl ester. Key differences include:

- Reactivity : Esters are less reactive than acyl chlorides, making them more suitable for applications requiring controlled release or stability, such as prodrug synthesis .

- Substituent Effects : The chloro group at the 4-position is electron-withdrawing, increasing the electrophilicity of the ester carbonyl compared to the methyl-substituted acyl chloride. This enhances reactivity in nucleophilic acyl substitutions but may reduce stability .

Actividad Biológica

4-Methylpyridine-2-carbonyl chloride, a derivative of pyridine, has garnered attention due to its potential biological activities. Pyridine and its derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C_7H_8ClNO) features a pyridine ring substituted with a carbonyl chloride group at the 2-position and a methyl group at the 4-position. This structure is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds containing the pyridine nucleus can effectively inhibit a range of bacterial strains. The following table summarizes some findings related to the antibacterial activity of pyridine derivatives, including this compound:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus, E. coli, Pseudomonas aeruginosa | 0.0039 - 0.025 mg/mL |

| Other pyridine derivatives | Various Gram-positive and Gram-negative bacteria | Varies (0.0048 - 0.039 mg/mL) |

Studies have demonstrated that this compound exhibits effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values comparable to other known antimicrobial agents .

Antiviral Activity

The antiviral potential of pyridine derivatives is also noteworthy. Recent investigations have highlighted that certain pyridine compounds can inhibit viral replication, particularly in the context of emerging viral threats like SARS-CoV-2. The mechanism often involves interference with viral entry or replication processes within host cells.

Anti-inflammatory Effects

In addition to its antimicrobial and antiviral properties, this compound has been studied for its anti-inflammatory effects. A related compound demonstrated an IC50 value of 123 nM in inhibiting PGE2-induced TNFα reduction in human whole blood assays . This suggests that modifications to the pyridine structure can enhance anti-inflammatory activity, making it a potential candidate for treating inflammatory diseases.

Study on Antimicrobial Efficacy

In a recent study by Marek et al., a series of pyridine derivatives were synthesized and tested against various bacterial strains. The results indicated that those with longer alkyl chains exhibited superior antimicrobial activity compared to their shorter counterparts . This finding underscores the importance of chemical structure in determining biological efficacy.

Evaluation in Clinical Models

Another significant study evaluated the pharmacokinetic profiles of pyridine-based compounds in pain models. The selected compound showed promising results compared to traditional NSAIDs like diclofenac, indicating its potential for clinical applications in pain management .

Q & A

Q. What are the preferred synthetic routes for 4-methylpyridine-2-carbonyl chloride, and how can reaction conditions be optimized?

this compound is typically synthesized via chlorination of 4-methylpicolinic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key parameters include temperature control (0–25°C), solvent selection (anhydrous dichloromethane or toluene), and stoichiometric excess of chlorinating agents to ensure complete conversion. Reaction progress can be monitored by TLC or in situ FTIR to track carbonyl chloride formation. Post-synthesis purification via distillation or recrystallization is critical to remove residual reagents .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic acyl substitution?

The electron-withdrawing pyridine ring activates the carbonyl group, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). Steric effects from the methyl group at the 4-position may reduce accessibility to bulky nucleophiles. Computational studies (e.g., DFT) can predict regioselectivity, while experimental validation via competitive reactions with varying nucleophiles (e.g., aniline vs. tert-butanol) quantifies steric and electronic contributions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Distinct signals for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and methyl group (δ 2.5 ppm).

- IR : Strong carbonyl stretch at ~1750–1800 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 155 (M⁺) and fragment ions corresponding to COCl loss.

Cross-referencing with PubChem data (InChI Key: MHEIXSFAQSEARV-UHFFFAOYSA-N) ensures accuracy .

Advanced Research Questions

Q. How do competing side reactions (e.g., hydrolysis or dimerization) impact the yield of this compound, and how can they be mitigated?

Hydrolysis to 4-methylpicolinic acid is a major side reaction, exacerbated by moisture. Strategies include:

- Strict anhydrous conditions (e.g., molecular sieves, inert atmosphere).

- Use of scavengers (e.g., DMF catalytic traces in SOCl₂ reactions).

- Reduced reaction times (<4 hours) and low temperatures (0–5°C).

Dimerization via Friedel-Crafts acylation is less common but can occur in polar aprotic solvents; switching to non-polar solvents (e.g., hexane) suppresses this .

Q. What are the challenges in scaling up this compound synthesis, and how do safety protocols differ between lab- and pilot-scale production?

At scale, exothermic chlorination requires jacketed reactors with precise temperature control. Safety measures include:

- Ventilation : Scrubbing HCl gas emissions.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and self-contained breathing apparatus (SCBA) for firefighters, as toxic fumes form during combustion .

- Waste Management : Neutralization of residual chlorinating agents with ice-cold sodium bicarbonate.

Q. How can computational modeling predict the stability of this compound under varying storage conditions?

Molecular dynamics simulations can model degradation pathways (e.g., hydrolysis) by calculating activation energies for water interaction. Experimental validation via accelerated stability testing (40°C/75% RH) correlates with predictions. Data from analogous compounds (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) suggest refrigeration (2–8°C) in airtight, amber glass vials maximizes shelf life .

Data Contradictions and Research Gaps

Q. Why are there discrepancies in reported toxicity profiles of this compound, and how should researchers address this?

Current safety data sheets (SDS) lack acute/chronic toxicity data, as the compound is labeled "for R&D use only" . Researchers must:

- Assume high toxicity based on structural analogs (e.g., acyl chlorides).

- Implement ALARA (As Low As Reasonably Achievable) exposure limits.

- Conduct in vitro assays (e.g., Ames test) to fill data gaps.

Q. What methodological improvements are needed to enhance the reproducibility of reactions involving this compound?

- Standardize purity thresholds (>95% by HPLC).

- Publish detailed kinetic profiles (e.g., Arrhenius plots for hydrolysis).

- Collaborate with open-access databases (e.g., PubChem) to centralize spectral and synthetic data .

Methodological Recommendations

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Chlorinating Agent | SOCl₂ (2.5 eq, 0°C) | |

| Solvent | Anhydrous CH₂Cl₂ | |

| Reaction Time | 3 hours | |

| Purification | Short-path distillation (80–85°C/0.1 mmHg) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.